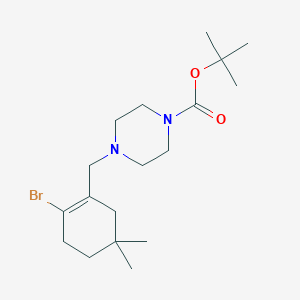
Tert-butyl 4-((2-bromo-5,5-dimethylcyclohex-1-enyl)methyl)piperazine-1-carboxylate
Vue d'ensemble
Description
“Tert-butyl 4-((2-bromo-5,5-dimethylcyclohex-1-enyl)methyl)piperazine-1-carboxylate” is a chemical compound that finds utility in various fields like pharmaceuticals, organic synthesis, and material science. It contains total 55 bond(s); 24 non-H bond(s), 2 multiple bond(s), 4 rotatable bond(s), 2 double bond(s), 2 six-membered ring(s), 1 (thio-) carbamate(s) (aliphatic), and 1 tertiary amine(s) (aliphatic) .
Molecular Structure Analysis
The molecular structure of this compound is quite complex. It contains a piperazine ring, which is a common feature in many pharmaceutical compounds. The compound also contains a cyclohexene ring, which is a six-membered ring with one double bond . The presence of bromine indicates that this compound could potentially be used in a variety of chemical reactions as a starting material.Applications De Recherche Scientifique
Neuropharmacological Research
Research has explored the neuropharmacological potential of compounds related to Tert-butyl 4-((2-bromo-5,5-dimethylcyclohex-1-enyl)methyl)piperazine-1-carboxylate. For instance, studies have investigated the effect of related compounds on the firing of serotonergic neurons in the dorsal raphe nucleus of guinea pigs, revealing insights into the antagonistic behavior of specific 5-HT1A antagonists (Mundey, Fletcher, & Marsden, 1994). Similarly, the modulation of serotonin release by specific antagonists, such as WAY-100135, has been a focal point, providing valuable information on the potential therapeutic applications of these compounds (Routledge et al., 1995).
Therapeutic Research
In the realm of therapeutic applications, derivatives of Tert-butyl 4-((2-bromo-5,5-dimethylcyclohex-1-enyl)methyl)piperazine-1-carboxylate have been synthesized and evaluated for their anti-obesity properties. Compounds in this class have shown significant effects in down-regulating triglyceride levels in adipocytes and reducing weight in obesity models, suggesting potential as obesity treatment agents (Chen et al., 2014).
Anticonvulsant and Antiepileptic Properties
The anticonvulsant and antiepileptic properties of related piperazine derivatives have been extensively studied, with some compounds showing promising results in preclinical tests. These studies have highlighted the potential of these compounds as therapeutic agents for treating conditions like epilepsy (Marona, Górka, & Szneler, 1998).
Antihypertensive Activity
Research has also been conducted on the antihypertensive effects of related compounds. For example, derivatives such as 4'-substituted spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones have been evaluated for their antihypertensive activity, providing insights into their potential therapeutic applications in managing hypertension (Clark et al., 1983).
Parasitology
In the field of parasitology, the in vivo effects of related compounds on the fine structure of parasites such as Brugia spp. and Litomosoides carinii have been explored. These studies shed light on the structural alterations caused by therapeutic doses of specific compounds, furthering our understanding of their potential as antiparasitic agents (Franz et al., 2004).
Propriétés
IUPAC Name |
tert-butyl 4-[(2-bromo-5,5-dimethylcyclohexen-1-yl)methyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31BrN2O2/c1-17(2,3)23-16(22)21-10-8-20(9-11-21)13-14-12-18(4,5)7-6-15(14)19/h6-13H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIZUSLYTHVTQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=C(C1)CN2CCN(CC2)C(=O)OC(C)(C)C)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-((2-bromo-5,5-dimethylcyclohex-1-enyl)methyl)piperazine-1-carboxylate | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

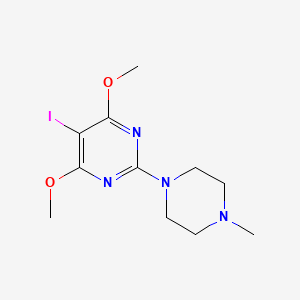
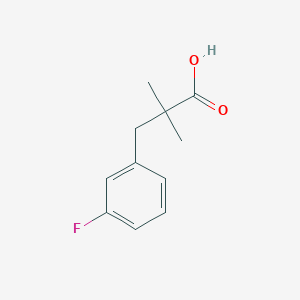
![[2-(Methanesulfonylmethyl)pyrimidin-5-yl]methanamine](/img/structure/B1445213.png)
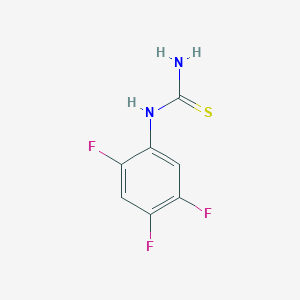
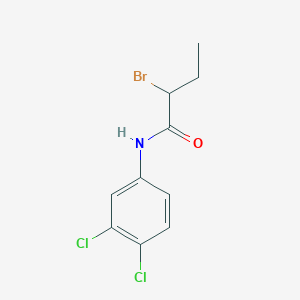
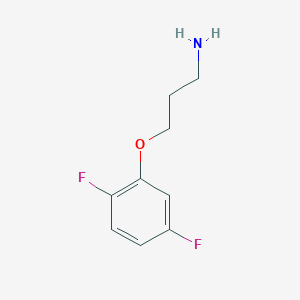


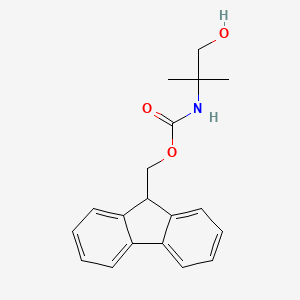
![6-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1445222.png)
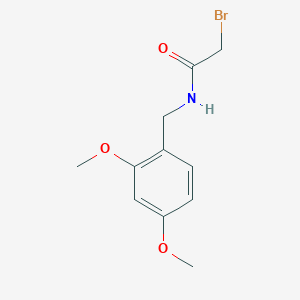
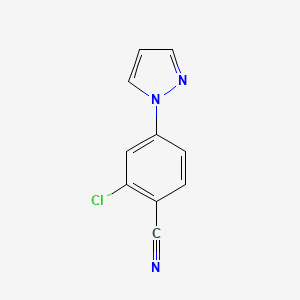
![4-Fluoro-3-[(methylsulfanyl)methyl]benzoic acid](/img/structure/B1445229.png)
![2-Fluoro-4-[(4-methylpiperazin-1-yl)methyl]aniline](/img/structure/B1445230.png)